

# Application Notes and Protocols: In Vivo Imaging for HMBD-001 Preclinical Studies

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Compound of Interest		
Compound Name:	HMBD-001	
Cat. No.:	B1208404	Get Quote

#### Introduction

HMBD-001 is a clinical-stage monoclonal antibody that represents a precision therapy approach to cancer treatment.[1][2] It specifically targets HER3 (Human Epidermal Growth Factor Receptor 3), a receptor tyrosine kinase that is a potent driver of tumor growth and resistance to anti-cancer therapies.[1] Unlike previous attempts to target this receptor, HMBD-001 was engineered to bind to a unique epitope on the HER3 dimerization interface. This novel mechanism of action allows it to block HER3's ability to form heterodimers with HER2 or EGFR, thereby fully inhibiting the activation of the downstream MAPK/PI3K signaling pathway, a critical pathway for cancer cell proliferation and survival.[1][3]

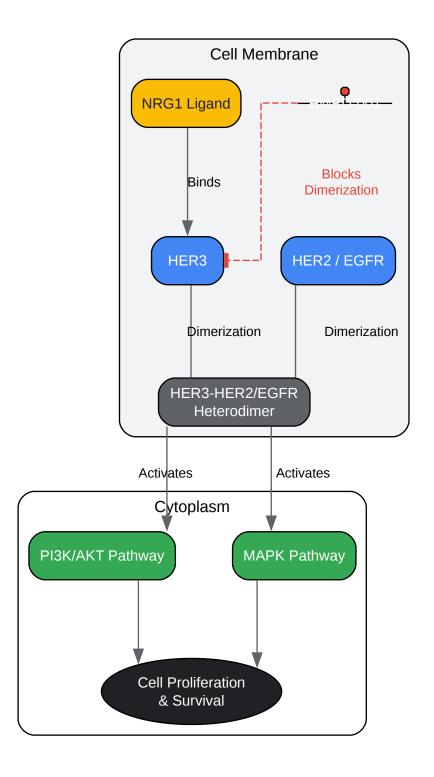
In vivo imaging is an indispensable tool in the preclinical evaluation of **HMBD-001**, enabling non-invasive, longitudinal assessment of the drug's pharmacokinetics, target engagement, and therapeutic efficacy in living organisms.[4][5] These techniques provide critical data that inform clinical trial design and accelerate the drug development pipeline.[6][7] This document provides detailed application notes and protocols for key in vivo imaging modalities relevant to the study of **HMBD-001**, including Positron Emission Tomography (PET), Bioluminescence Imaging (BLI), and Magnetic Resonance Imaging (MRI).

### **HMBD-001** Mechanism of Action

**HMBD-001** exerts its anti-tumor effect by preventing the dimerization of the HER3 receptor with its signaling partners, primarily HER2 and EGFR. This dimerization is often triggered by the binding of the ligand neuregulin 1 (NRG1) or by the overexpression of HER2/EGFR.[1] By



binding to the dimerization interface, **HMBD-001** effectively shuts down the downstream PI3K/AKT and MAPK signaling cascades, which are crucial for tumor cell growth and survival.



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**Caption: HMBD-001** blocks HER3 dimerization and downstream signaling.



# Application Note 1: Pharmacokinetics and Biodistribution using PET Imaging

Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality ideal for assessing the whole-body distribution and tumor-targeting capabilities of **HMBD-001**.[8][9] By radiolabeling the antibody, researchers can track its accumulation in tumors and other organs over time, providing crucial pharmacokinetic (PK) data.[10][11]

## **Experimental Protocol**

- Radiolabeling of HMBD-001:
  - Conjugate HMBD-001 with a chelator such as desferrioxamine (DFO).
  - Radiolabel the DFO-**HMBD-001** conjugate with Zirconium-89 (<sup>89</sup>Zr), a positron-emitting radionuclide with a half-life (78.4 hours) suitable for tracking antibody pharmacokinetics.
  - Purify the resulting <sup>89</sup>Zr-DFO-HMBD-001 using size-exclusion chromatography to remove unconjugated <sup>89</sup>Zr.
- Animal Model:
  - Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a human cancer cell line known to express high levels of HER3 (e.g., squamous non-small cell lung cancer).
- · Administration and Imaging:
  - Administer a single intravenous (IV) injection of <sup>89</sup>Zr-DFO-HMBD-001 (typically 1-5 MBq) to each mouse.
  - Perform whole-body PET/CT scans at multiple time points post-injection (e.g., 24, 48, 96, and 144 hours). The CT scan provides anatomical co-registration.
- Data Analysis:
  - Reconstruct PET images and co-register them with CT scans.

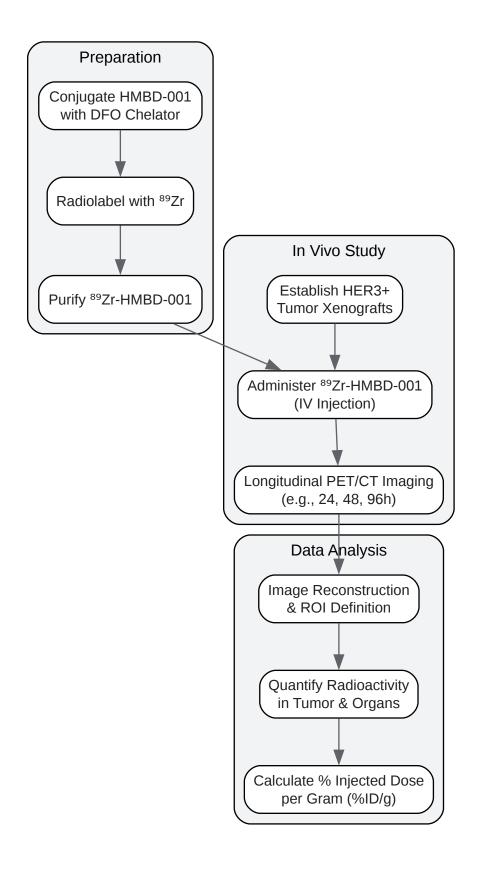
## Methodological & Application



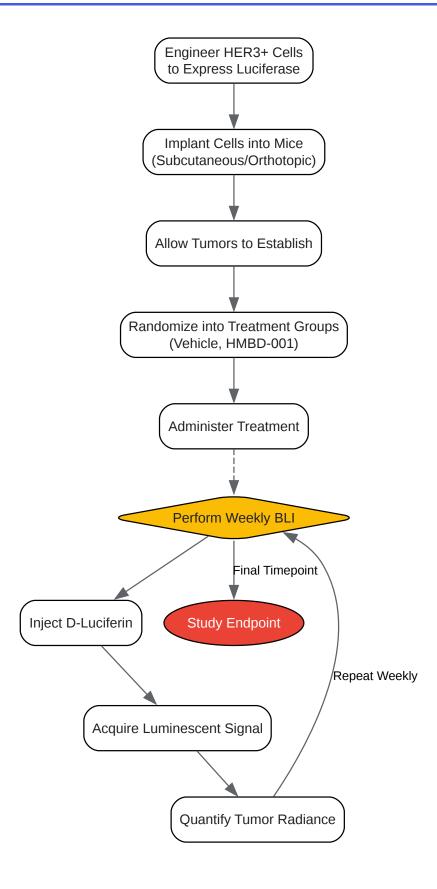


- o Draw regions of interest (ROIs) over the tumor, liver, spleen, kidneys, muscle, and heart.
- Calculate the radioactivity concentration in each ROI and express it as the percentage of the injected dose per gram of tissue (%ID/g).

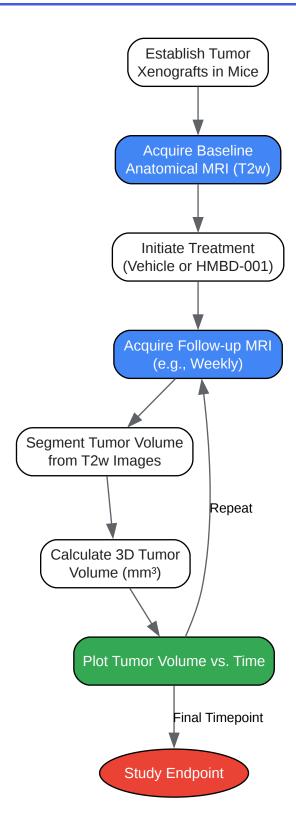




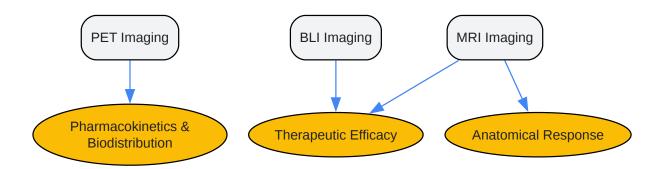












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